

Comparative analysis of oleoylcarnitine profiles in healthy versus diseased states

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Oleoylcarnitine Profiles: A Comparative Analysis in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Oleoylcarnitine (C18:1), an acyl ester of carnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Emerging evidence has highlighted significant alterations in oleoylcarnitine profiles across various pathological conditions compared to healthy states. This guide provides a comparative analysis of these profiles, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and professionals in the field.

Quantitative Oleoylcarnitine Levels: A Comparative Overview

The following table summarizes the plasma concentrations of oleoylcarnitine in healthy individuals versus those with prevalent diseases such as cardiovascular disease, metabolic disorders, and cancer. These values, predominantly obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate a clear dysregulation of oleoylcarnitine metabolism in diseased states.



Condition	Subject Group	Oleoylcarnitine Concentration (µmol/L)	Reference
Healthy	Normal Renal Function	0.34 (mean)	[1]
Healthy Aging (20-90 years)	Levels of long-chain acylcarnitines (including oleoylcarnitine) tend to increase with age.	[2][3][4]	
Cardiovascular Disease	Chronic Kidney Disease (CKD)	0.46 (mean)	[1]
End-Stage Renal Disease (ESRD) - Controls	2.10 (mean)	[1]	
End-Stage Renal Disease (ESRD) - Cases with Cardiovascular Mortality	2.70 (mean)	[1]	
Coronary Artery Disease (CAD) - Severe	Significantly higher than controls (p<0.01 for total L-carnitine, specific oleoylcarnitine data not provided)	[5][6]	
Metabolic Disorders	Impaired Glucose Tolerance (IGT)	Higher concentrations of C18:1 compared to individuals with normal glucose tolerance.	[7]
Type 2 Diabetes (T2D)	Lower concentrations of C18:1 associated	[8]	



	with a lower risk of T2D.		
Cancer	Breast Cancer	Treatment with resveratrol can lead to an increase in long- chain acylcarnitines like oleoylcarnitine in breast cancer cells.	[9]
Breast Cancer	No statistically significant relationship was noted between octadecanoylcarnitine (C18) and breast cancer risk in one case-control study.	[10]	

Experimental Protocols: Quantification of Oleoylcarnitine

The accurate quantification of oleoylcarnitine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology synthesized from established protocols.

Sample Preparation (Plasma)

- Protein Precipitation: To a 100 μ L aliquot of plasma, add 300 μ L of methanol (containing an appropriate internal standard, such as d3-oleoylcarnitine).
- Vortexing and Incubation: Vortex the mixture for 10 seconds and incubate at room temperature for 10 minutes.
- Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer and Dilution: Transfer 100 μ L of the supernatant to a new vial containing 900 μ L of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex for 10



seconds before injection into the LC-MS/MS system.[11]

Liquid Chromatography (LC)

- Column: A C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 μm) is commonly used.[11]
- Mobile Phase: A gradient elution is typically employed with:
 - Mobile Phase A: 0.1% formic acid in water.[11]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like oleoylcarnitine, followed by a re-equilibration step.
- Flow Rate: A flow rate of 0.4-0.5 mL/min is common.
- Column Temperature: The column is often maintained at 40-50°C to ensure reproducible chromatography.[12][13]

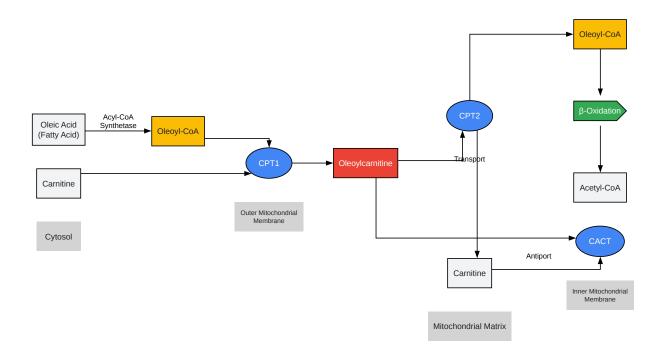
Tandem Mass Spectrometry (MS/MS)

- Ionization: Electrospray ionization (ESI) in positive ion mode is used.[12][14]
- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for oleoylcarnitine and its internal standard.
 - Precursor Ion: The protonated molecule [M+H]+ of oleoylcarnitine.
 - Product Ion: A common fragment ion for acylcarnitines is m/z 85, which results from the neutral loss of the acyl chain and the trimethylamine group.
- Instrument Parameters: Parameters such as ion spray voltage, source temperature, and collision energy are optimized for the specific instrument and analyte.[15]



Signaling Pathways and Metabolic Workflows

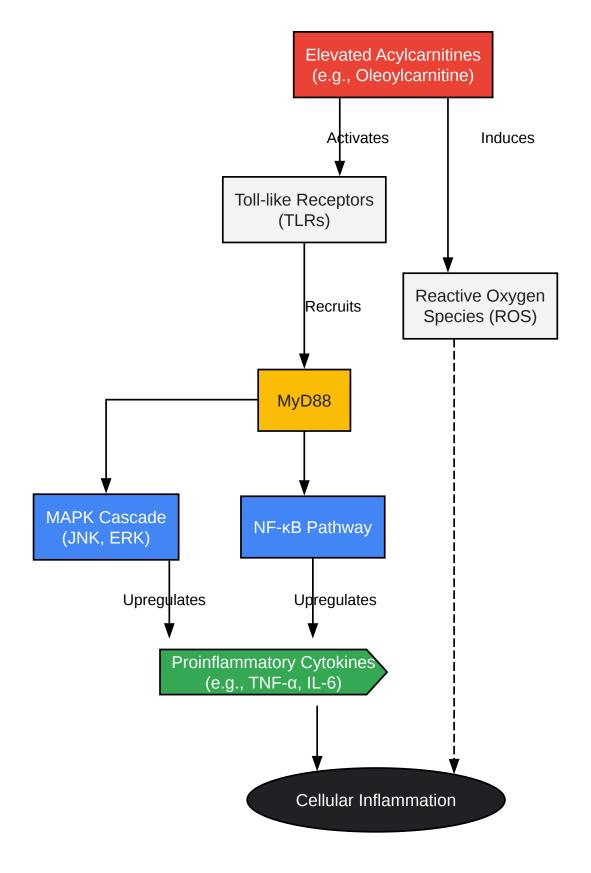
The metabolism of oleoylcarnitine is intrinsically linked to fatty acid oxidation via the carnitine shuttle. Furthermore, altered levels of acylcarnitines, including oleoylcarnitine, can trigger specific signaling cascades.





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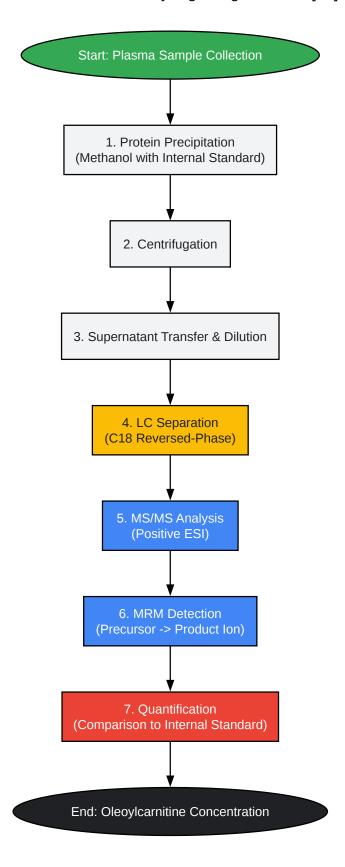
Caption: The Carnitine Shuttle and Beta-Oxidation of Oleic Acid.





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Caption: Acylcarnitine-Induced Proinflammatory Signaling Cascade.[16]





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Caption: LC-MS/MS Workflow for Oleoylcarnitine Quantification.

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